molecular formula C8H6ClN3O2 B1452910 methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 944709-69-7

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1452910
CAS RN: 944709-69-7
M. Wt: 211.6 g/mol
InChI Key: XMIPXNXFZLDDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates at home and abroad .


Synthesis Analysis

The synthesis of this compound involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1nc(Cl)c2cc[nH]c2n1 . The InChI key for this compound is VIVLSUIQHWGALQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 188-194 °C, a predicted boiling point of 289.2±50.0 °C, and a predicted density of 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol .

Scientific Research Applications

Synthesis of Janus Kinase (JAK) Inhibitors

This compound is used in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Treatment of Cancer and Inflammatory Diseases

JAK inhibitors, synthesized using this compound, have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Development of Multi-Targeted Kinase Inhibitors

This compound is used in the development of multi-targeted kinase inhibitors . These inhibitors have shown promising cytotoxic effects against four different cancer cell lines .

Induction of Cell Cycle Arrest and Apoptosis

The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Synthesis of Tofacitinib, Ruxolitinib, and SHR0302

This compound is used for preparing JAK inhibitors Tofacitinib, Ruxolitinib, SHR0302 and other medicaments .

Development of Innovative Treatments for Inflammatory Skin Disorders

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors, including promising candidates for innovative treatments for inflammatory skin disorders like atopic dermatitis .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is noted that several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, “methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” might be a practical building block in the synthesis of many JAK inhibitors .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

properties

IUPAC Name

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-6(9)10-3-11-7(4)12-5/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIPXNXFZLDDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653360
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS RN

944709-69-7
Record name Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.